molecular formula Ca5(PO4)3(OH)<br>Ca5HO13P3 B1670994 Hydroxyapatite CAS No. 12167-74-7

Hydroxyapatite

Cat. No. B1670994
CAS RN: 12167-74-7
M. Wt: 502.3 g/mol
InChI Key: XYJRXVWERLGGKC-UHFFFAOYSA-D
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Patent
US04849193

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2].[OH-].[Ca+2].[OH-]>>[OH-:2].[O-:9][P:7]([O-:11])([O-:10])=[O:8].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,5.6.7,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04849193

Procedure details

Basically, according to the present invention, an acidic calcium phosphate solution is reacted with a calcium hydroxide solution, with both solutions near saturation when combined, so as to obtain an amorphous hydroxylapatite precipitate without undesired side reactions. After separation and drying, hydroxylapatite precipitate is sintered at 700°-1100°C. for about 5-30 minutes to obtain the desired ceramic hydroxylapatite material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:6].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ca+2].[Ca+2].[OH-].[Ca+2].[OH-]>>[OH-:2].[O-:9][P:7]([O-:11])([O-:10])=[O:8].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[O-:3][P:1]([O-:5])([O-:4])=[O:2].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6].[Ca+2:6] |f:0.1.2.3.4,5.6.7,8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.